2-bromo-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide
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Overview
Description
2-bromo-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide is a complex organic compound featuring a benzofuran core, a bromine atom, and a methoxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide typically involves multiple steps, starting with the preparation of the benzofuran core. The benzofuran can be synthesized through cyclization reactions involving ortho-hydroxyaryl ketones. The bromination step can be achieved using N-bromosuccinimide (NBS) under radical conditions . The final step involves the acylation of the benzofuran with 4-methoxybenzoyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the bromination and acylation steps, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The benzofuran core can be oxidized or reduced depending on the reagents used.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Stille coupling.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination under radical conditions.
Pyridine: Used as a base in acylation reactions.
Palladium Catalysts: Used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzofuran derivatives .
Scientific Research Applications
2-bromo-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-bromo-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide involves its interaction with specific molecular targets. The benzofuran core can interact with enzymes and proteins, potentially inhibiting their activity . The bromine atom and methoxybenzoyl group can also play a role in these interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-bromobenzamide
- 4-methoxybenzyl 5-bromo-2-chlorobenzamide
- 4-bromo-2-(2-(4-methoxybenzoyl)carbohydrazonoyl)phenyl 2-methylbenzoate
Uniqueness
2-bromo-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide is unique due to its combination of a benzofuran core, bromine atom, and methoxybenzoyl group.
Properties
Molecular Formula |
C23H16BrNO4 |
---|---|
Molecular Weight |
450.3 g/mol |
IUPAC Name |
2-bromo-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide |
InChI |
InChI=1S/C23H16BrNO4/c1-28-15-12-10-14(11-13-15)21(26)22-20(17-7-3-5-9-19(17)29-22)25-23(27)16-6-2-4-8-18(16)24/h2-13H,1H3,(H,25,27) |
InChI Key |
RJCUCLPRQGUIND-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4Br |
Origin of Product |
United States |
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